1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}ethan-1-one
Description
This compound features a 4-fluorophenyl-substituted piperazine core linked via a thioether-containing ethanone bridge to a polycyclic heteroaromatic system (10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaene). The structural complexity arises from the tetracyclic scaffold, which integrates sulfur and nitrogen atoms, likely influencing electronic properties and binding interactions. While direct bioactivity data for this compound are absent in the provided evidence, its design aligns with pharmacophores targeting central nervous system (CNS) receptors or antiproliferative pathways, as seen in related piperazine derivatives .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6OS2/c24-15-5-7-16(8-6-15)28-9-11-29(12-10-28)19(31)13-32-23-27-26-21-20-17-3-1-2-4-18(17)33-22(20)25-14-30(21)23/h5-8,14H,1-4,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRKYERVHAAEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4SCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its tetracyclic heteroaromatic system, but key structural parallels exist with other piperazine-based derivatives. Below is a comparative analysis:
Key Structural Differences and Implications
Fluorine’s electron-withdrawing nature may modulate receptor affinity. In contrast, 4-fluorobenzyl derivatives (e.g., Compound 9, ) prioritize lipophilicity for membrane permeability.
Linker Flexibility: The ethanone-thioether bridge in the target compound provides rigidity versus the longer butanone linkers in MK38 and Compound 5 .
Heterocyclic Systems: The tetracyclic thia/tetraaza system in the target compound is structurally distinct from phenothiazine (Compound 16, ) or thiophene (MK38, ).
Bioactivity Insights (Inferred)
While explicit data for the target compound are unavailable, structurally related compounds exhibit diverse activities:
- CNS Targets : 4-Fluorobenzylpiperazines () are explored as kinase inhibitors, implying possible kinase modulation by the target compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
